molecular formula C11H18O B14471246 Undec-10-EN-5-YN-1-OL CAS No. 65956-87-8

Undec-10-EN-5-YN-1-OL

Cat. No.: B14471246
CAS No.: 65956-87-8
M. Wt: 166.26 g/mol
InChI Key: OZFYCJPQTMUDSN-UHFFFAOYSA-N
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Description

Undec-10-EN-5-YN-1-OL is an organic compound with the molecular formula C11H18O It is a member of the alkenyl alcohol family, characterized by the presence of both an alkene and an alkyne functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-EN-5-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of undec-10-YN-1-OL, which introduces the alkene functionality while retaining the alkyne group. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Undec-10-EN-5-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of undec-10-EN-5-YN-aldehyde or undec-10-EN-5-YN-oic acid.

    Reduction: Formation of undec-10-EN-5-YN-alkane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Undec-10-EN-5-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antifungal and antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Undec-10-EN-5-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis and death. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-YN-1-OL: Similar structure but lacks the alkene group.

    Undec-10-EN-1-OL: Similar structure but lacks the alkyne group.

    Undec-10-EN-5-YN-aldehyde: Oxidized form of Undec-10-EN-5-YN-1-OL.

Uniqueness

This compound is unique due to the presence of both alkene and alkyne functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

CAS No.

65956-87-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-10-en-5-yn-1-ol

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-5,8-11H2

InChI Key

OZFYCJPQTMUDSN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC#CCCCCO

Origin of Product

United States

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